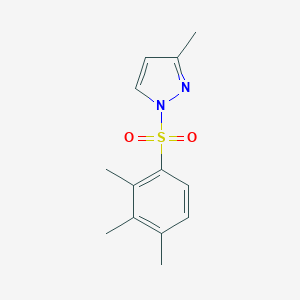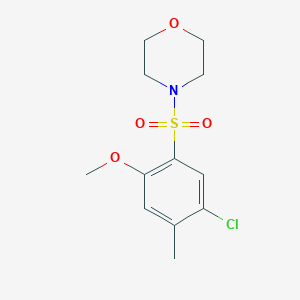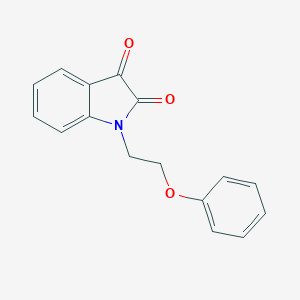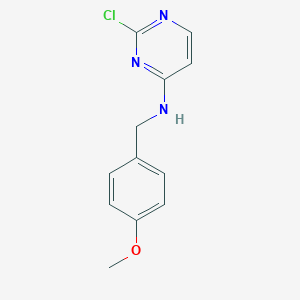![molecular formula C17H13N3 B345636 6-Allyl-6H-indolo[2,3-b]quinoxaline CAS No. 304003-29-0](/img/structure/B345636.png)
6-Allyl-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Allyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their planar fused ring structures, which contribute to their unique chemical and biological properties.
Applications De Recherche Scientifique
6-Allyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 6-Allyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound interacts predominantly with DNA, causing intercalation . DNA intercalation is a process where a molecule is inserted between the base pairs of the DNA helix, which can disrupt the processes vital for DNA replication .
Mode of Action
This compound exerts its action through DNA intercalation . The compound inserts itself between the base pairs of the DNA helix, disrupting the normal functioning of DNA . This disruption can affect vital processes such as DNA replication .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA replication . By intercalating into the DNA helix, the compound disrupts the normal functioning of DNA, which can lead to the inhibition of DNA replication . This disruption can have downstream effects on cell division and growth, particularly in cancer cells .
Pharmacokinetics
The compound’s high solubility (>27 M in acetonitrile) suggests it may have good bioavailability .
Result of Action
The result of this compound’s action is the disruption of DNA replication, leading to the inhibition of cell division and growth . This can result in cytotoxic effects, particularly against cancer cells . Some derivatives of 6H-indolo[2,3-b]quinoxaline have shown moderate cytotoxicity against human reproductive organ cell lines .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the thermal stability of the compound-DNA complex is an important parameter for the elucidation of its anticancer, antiviral, and other activities . Furthermore, the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .
Orientations Futures
6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220, and 9-OH-B-220 have shown good binding affinity to DNA as evident from high thermal stability of compound-DNA complex . These compounds possessed poor inhibitory activity on topoisomerase II enzyme but have significant MDR modulating activity . This suggests that ‘6H-indolo[2,3-b]quinoxaline’ could be a valuable template for the design and development of novel molecules with different biological activities .
Analyse Biochimique
Biochemical Properties
6-Allyl-6H-indolo[2,3-b]quinoxaline, like other indoloquinoxalines, is believed to interact predominantly through DNA intercalation . This interaction disrupts vital processes for DNA replication, contributing to its antiviral and antitumor activities .
Cellular Effects
This compound has shown cytotoxic effects against various human cancer cell lines . It has been reported to exhibit moderate cytotoxicity against human reproductive organ cell lines .
Molecular Mechanism
The mechanism of action of this compound is predominantly through DNA intercalation . This interaction disrupts vital processes for DNA replication, contributing to its antiviral and antitumor activities .
Temporal Effects in Laboratory Settings
Indoloquinoxalines, including this compound, are known for their thermal stability . This stability is an important parameter for the elucidation of their anticancer, antiviral, and other activities .
Metabolic Pathways
Indoloquinoxalines are generally synthesized through condensation reactions of isatin with o-phenylenediamine .
Subcellular Localization
Given its DNA intercalation activity, it is likely to be found in the nucleus where it can interact with DNA .
Méthodes De Préparation
The synthesis of 6-Allyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine. One common method includes the use of glacial acetic acid as a solvent under microwave irradiation, which significantly reduces reaction time . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
6-Allyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or cerium(IV) oxide nanoparticles.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common reagents and conditions used in these reactions include acids like hydrochloric acid for condensation reactions, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions include various substituted indoloquinoxalines, which can be further functionalized for specific applications .
Comparaison Avec Des Composés Similaires
6-Allyl-6H-indolo[2,3-b]quinoxaline can be compared to other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known antitumor activity.
Cryptolepine: Another indoloquinoxaline derivative with significant cytotoxic and antiviral properties.
NCA0424, B-220, and 9-OH-B-220: These derivatives have shown good DNA binding affinity and are studied for their anticancer and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which can be tailored to enhance its biological activity and selectivity towards particular molecular targets.
Propriétés
IUPAC Name |
6-prop-2-enylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h2-10H,1,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYYTZYGPCVGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[(4-methoxy-3,5-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345553.png)
![Ethyl 4-[(3-chlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345555.png)
![Ethyl 4-[(4,5-dichloro-2-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345558.png)
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345568.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345572.png)
![2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole](/img/structure/B345574.png)
![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-2-ethylimidazole](/img/structure/B345577.png)
![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345578.png)
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345580.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B345597.png)


